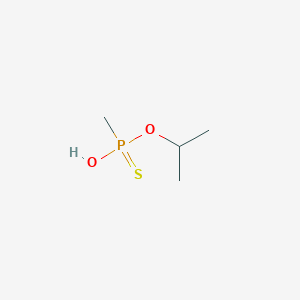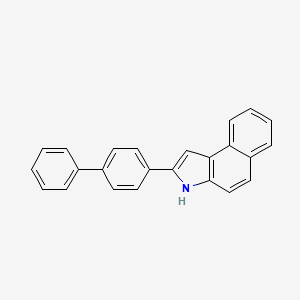
2-(4-Phenylphenyl)-3H-benzo(e)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Phenylphenyl)-3H-benzo(e)indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzo(e)indole core structure with a phenyl group attached at the 2-position and another phenyl group at the 4-position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylphenyl)-3H-benzo(e)indole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a popular choice for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and conditions can be optimized to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Phenylphenyl)-3H-benzo(e)indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Phenylphenyl)-3H-benzo(e)indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(4-Phenylphenyl)-3H-benzo(e)indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: The parent compound with a simpler structure.
2-Phenylindole: Similar structure but lacks the additional phenyl group at the 4-position.
3-Phenylindole: Similar structure but with the phenyl group at the 3-position instead of the 4-position.
Uniqueness
2-(4-Phenylphenyl)-3H-benzo(e)indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two phenyl groups at distinct positions on the indole ring can enhance its ability to interact with various molecular targets, potentially leading to unique biological effects .
Eigenschaften
CAS-Nummer |
38824-43-0 |
|---|---|
Molekularformel |
C24H17N |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-(4-phenylphenyl)-3H-benzo[e]indole |
InChI |
InChI=1S/C24H17N/c1-2-6-17(7-3-1)18-10-12-20(13-11-18)24-16-22-21-9-5-4-8-19(21)14-15-23(22)25-24/h1-16,25H |
InChI-Schlüssel |
WTKJRRIEZQLDLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(N3)C=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B14673156.png)
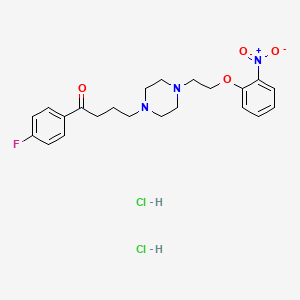
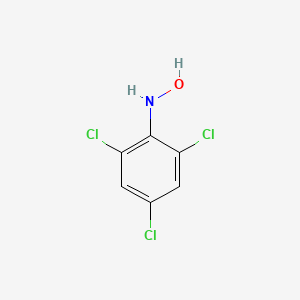
![ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate](/img/structure/B14673176.png)
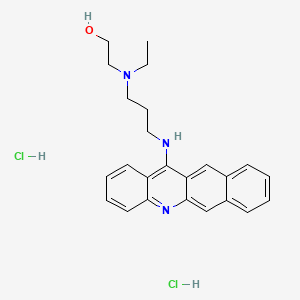
![3-[2-[Bis(2-chloroethyl)amino]phenoxy]propanoic acid](/img/structure/B14673186.png)
![(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14673187.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(phenylamino)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14673188.png)
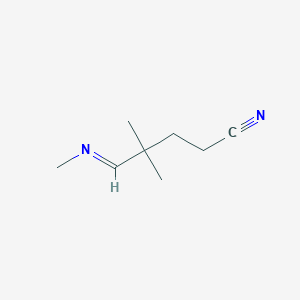
![N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine](/img/structure/B14673228.png)
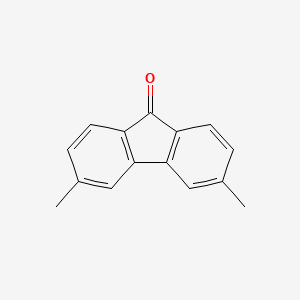
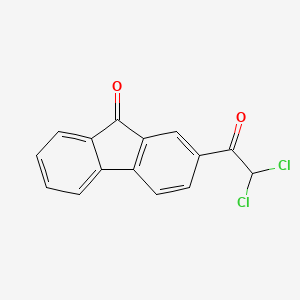
![1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one](/img/structure/B14673243.png)
